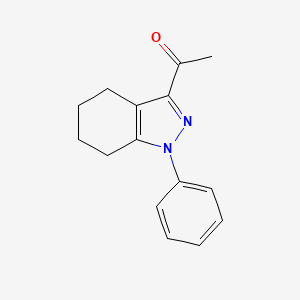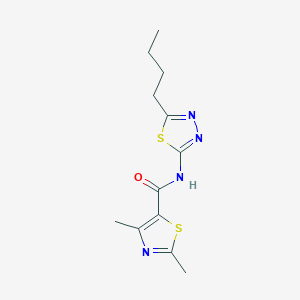![molecular formula C19H23N3O2S B5623980 1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5623980.png)
1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is part of a broader class of chemically synthesized molecules designed for pharmacological evaluation. While the specific molecule you've asked about isn't directly referenced in the papers found, related compounds with similar structural motifs, such as piperazine derivatives, have been synthesized and evaluated for various pharmacological activities. These molecules are of interest due to their potential biological activities and are synthesized through multi-step chemical processes involving reactions like Claisen-Schmidt condensation, Mannich reactions, and others, depending on the structural requirements of the final compound.
Synthesis Analysis
The synthesis of related compounds typically involves several key steps starting from basic chemical precursors. For instance, derivatives of 1-methyl piperazine have been synthesized by reacting with different aromatic aldehydes or ketones, followed by cyclization and further functionalization to achieve the desired molecular structure. These methods highlight the versatility of chemical synthesis in generating complex molecules with potential therapeutic activities.
Molecular Structure Analysis
Molecular structure analysis of these compounds is primarily performed using spectroscopic methods such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). These techniques provide detailed information on the molecular framework and functional groups present, confirming the successful synthesis of the target compounds. X-ray crystallography may also be employed to determine the precise three-dimensional arrangement of atoms within a compound, offering insights into its potential interaction mechanisms with biological targets.
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, reflective of their functional groups. For instance, reactions involving the piperazine moiety can lead to the formation of new derivatives with altered biological activities. The chemical properties of these compounds, such as reactivity and stability, are influenced by their molecular structure, with specific functional groups being susceptible to nucleophilic attacks, oxidation, and other chemical transformations.
Physical Properties Analysis
The physical properties of these molecules, including solubility, melting point, and crystalline structure, are crucial for their pharmacological application. These properties can affect the compound's bioavailability, distribution, and overall efficacy. Characterization of physical properties is typically conducted using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Chemical Properties Analysis
The chemical stability, reactivity, and interactions of these compounds can be analyzed through various chemical assays and spectroscopic methods. The presence of specific functional groups dictates their reactivity patterns, which is essential for understanding their mechanism of action, metabolism, and potential toxicity.
References:
- Kumar et al. (2017). Design, synthesis, and pharmacological evaluation of some novel derivatives (J. Kumar et al., 2017).
- Ahmed et al. (2017). Synthesis, characterization, and anti-inflammatory activity (Aejaz Ahmed et al., 2017).
- Parveen et al. (2017). Synthesis, estrogen receptor binding affinity, and molecular docking (I. Parveen et al., 2017).
Propriétés
IUPAC Name |
3,4-dihydro-2H-chromen-3-yl-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-14-20-17(13-25-14)11-21-6-8-22(9-7-21)19(23)16-10-15-4-2-3-5-18(15)24-12-16/h2-5,13,16H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHBAEVPJZWAMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C(=O)C3CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5623901.png)

![ethyl 4-[(3-methoxyphenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5623907.png)
![N-methyl-5-oxo-N-[2-(phenylthio)ethyl]-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5623913.png)
![N-[(4-chlorophenyl)sulfonyl]-2-cyanoacetamide](/img/structure/B5623932.png)

![N-[(1R,2R)-2-(benzyloxy)cyclohexyl]-5-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5623941.png)
![N-[4-(methylthio)phenyl]-3-oxobutanamide](/img/structure/B5623950.png)
![3-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]phenol](/img/structure/B5623951.png)
![3-(3-{4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-3-oxopropyl)pyridine](/img/structure/B5623952.png)
![1-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5623960.png)
![N-benzyl-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5623966.png)
![[(3aS*,10aS*)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5623974.png)
![3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5623987.png)